2-ethyl-3,4,5,6-tetrafluorobenzoic acid
Description
Properties
IUPAC Name |
2-ethyl-3,4,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O2/c1-2-3-4(9(14)15)6(11)8(13)7(12)5(3)10/h2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKUSWHYXCYBQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=C(C(=C1F)F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-3,4,5,6-tetrafluorobenzoic acid can be achieved through several methods. One common approach involves the fluorination of 2-ethylbenzoic acid. The reaction typically requires a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like acetonitrile, and requires careful temperature control to ensure the selective substitution of hydrogen atoms with fluorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-3,4,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated alcohols or aldehydes.
Scientific Research Applications
2-ethyl-3,4,5,6-tetrafluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique fluorinated structure.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-ethyl-3,4,5,6-tetrafluorobenzoic acid involves its interaction with molecular targets through its fluorinated benzene ring. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The ethyl group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Tetrafluorobenzoic Acids
Structural and Physicochemical Properties
Key Observations :
- Substituent Position Effects : Fluorine placement significantly influences acidity and stability. For example, 2,3,5,6-tetrafluorobenzoic acid (pKa ~1.6) is more acidic than its 2,3,4,5-isomer due to enhanced electron-withdrawing effects .
- Functional Group Impact : The carbamoyl group in NSC-749820 reduces stability compared to simpler fluorobenzoic acids, leading to rapid hydrolysis .
Stability and Reactivity
- NSC-749820 : Degrades rapidly in aqueous solutions (t½ <15 min at pH 7) to inactive products .
- 2,3,5,6-TFBzA : Stable under ambient conditions; used as a building block in agrochemicals and pharmaceuticals .
- 2-Carboperoxy-3,4,5,6-TFBzA : A highly reactive epoxidation reagent due to its peracid and carboxylic acid groups, enabling diastereoselective reactions .
Research Findings and Data Tables
Table 1: Hydrolysis Kinetics of NSC-726796 and Derivatives
Q & A
Q. What are the common synthetic routes for fluorinated benzoic acids like 2-ethyl-3,4,5,6-tetrafluorobenzoic acid?
Fluorinated benzoic acids are typically synthesized via halogenation and functional group transformations. For example, 2,3,5,6-tetrafluorobenzoic acid derivatives are prepared through chlorination of benzoyl fluoride intermediates followed by fluorination with potassium fluoride in aprotic solvents . The ethyl substituent in this compound may be introduced via alkylation or nucleophilic substitution of a precursor halogenated at the 2-position. Key steps include:
Q. How is this compound characterized in terms of purity and structure?
Standard analytical methods include:
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies molecular ions and fragmentation patterns, as demonstrated for tetrafluorobenzoic acid derivatives .
- Nuclear Magnetic Resonance (NMR) : and NMR confirm fluorine substitution patterns and ethyl group integration.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity, with trifluorobenzoic acid analogs showing retention times between 198–215 s under reverse-phase conditions .
Q. What safety precautions are required when handling fluorinated benzoic acids?
Fluorinated benzoic acids are classified as irritants. Key precautions include:
Q. What are the primary research applications of fluorinated benzoic acids?
These compounds serve as:
- Pharmaceutical intermediates : For synthesizing quinolone antibiotics (e.g., levofloxacin) via carboxyl group activation .
- Materials science precursors : Fluorinated moieties enhance hydrophobicity and thermal stability in polymers .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in fluorinated benzoic acids?
Single-crystal X-ray diffraction is critical for confirming substitution patterns and hydrogen-bonding networks. For example:
Q. What mechanistic insights govern the reactivity of fluorinated benzoic acids in epoxidation?
Tetrafluorophthalic anhydride-derived peracids (e.g., 2-carboperoxy-3,4,5,6-tetrafluorobenzoic acid) exhibit enhanced electrophilicity due to electron-withdrawing fluorine atoms. Key factors include:
- Electrophilic activation : Fluorine increases the peracid's reactivity, enabling epoxidation of alkenes in THF with >95:5 diastereoselectivity .
- Steric effects : X-ray analysis shows the peracid group directs oxygen addition to sterically hindered faces .
Q. How do fluorinated benzoic acids contribute to coordination polymer design?
The carboxylate groups in 2,3,5,6-tetrafluorobenzoic acid act as bridging ligands in metal-organic frameworks (MOFs). For example:
- Synthesis : Reacting tetrafluorobenzoic acid with metal ions (e.g., Zn) under solvothermal conditions yields porous networks.
- Functionality : Fluorine atoms enhance framework stability and gas adsorption properties .
Q. What strategies improve regioselectivity in fluorinated benzoic acid derivatization?
Q. How do electronic effects influence the acidity of fluorinated benzoic acids?
Fluorine's electron-withdrawing nature increases acidity. For 2,3,5,6-tetrafluorobenzoic acid:
Q. What computational methods predict the bioactivity of fluorinated benzoic acid derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
